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Abstract

Darolutamide, a second-generation androgen receptor inhibitor (ARI), represents a significant
advancement in the treatment of prostate cancer. Developed by Orion Corporation in
partnership with Bayer, this compound, also known as ODM-201, has a distinct chemical
structure that confers a high binding affinity for the androgen receptor and a favorable safety
profile.[1][2][3] This technical guide provides an in-depth overview of the discovery and history
of darolutamide, its mechanism of action, and a summary of its key quantitative data from
preclinical and clinical studies. Detailed experimental protocols for foundational assays are
provided, along with visualizations of key pathways and processes to facilitate a
comprehensive understanding of this therapeutic agent.

Discovery and History

The journey of darolutamide began at Orion Corporation, a Finnish pharmaceutical company,
with a screening campaign utilizing an AR transactivation assay in AR-HEK293 cells to identify
novel androgen receptor antagonists.[4] Orion Corporation reported the discovery of
darolutamide in 2010 and filed for a patent in October of the same year, which was
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subsequently published in May 2011.[5][6] The compound, then designated ODM-201, entered
Phase | clinical trials in April 2011.[5]

Recognizing the potential of the compound, Orion Corporation entered into a partnership with
Bayer HealthCare for the co-development of darolutamide.[5][7] This collaboration propelled
the molecule through rigorous clinical evaluation. A pivotal moment in its history was the U.S.
Food and Drug Administration (FDA) approval in July 2019 for the treatment of non-metastatic
castration-resistant prostate cancer (hnmCRPC), granted under the agency's priority review
designation.[5][7] This approval was largely based on the positive outcomes of the Phase IlI
ARAMIS trial.[5][8] Subsequently, darolutamide, marketed under the brand name Nubeqga®,
has received approval in numerous countries for various stages of prostate cancer.[9]

Mechanism of Action

Darolutamide is a potent non-steroidal androgen receptor inhibitor (ARI).[10][11] Its therapeutic
effect is achieved through a multi-faceted antagonism of the androgen receptor signaling
pathway, which is a key driver of prostate cancer cell growth and survival.[12][13] The
mechanism can be broken down into three primary steps:

o Competitive Inhibition of Androgen Binding: Darolutamide competitively binds to the ligand-
binding domain of the androgen receptor with high affinity, preventing the binding of
androgens like testosterone and dihydrotestosterone (DHT).[12][13][14]

« Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically
undergoes a conformational change and translocates from the cytoplasm to the nucleus.
Darolutamide prevents this critical step.[12][13][14]

« Inhibition of AR-Mediated Transcription: By blocking nuclear translocation, darolutamide
prevents the androgen receptor from binding to androgen response elements (ARES) on
DNA, thereby inhibiting the transcription of genes that promote prostate cancer cell
proliferation and survival.[12][13][14]

A unique characteristic of darolutamide is its distinct molecular structure, which contributes to
its high antagonistic activity and may be responsible for its limited penetration of the blood-
brain barrier, potentially leading to a lower incidence of central nervous system-related side
effects compared to other ARis.[4][15]
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Quantitative Data

The following tables summarize key quantitative data for darolutamide and its major active
metabolite, keto-darolutamide.

ble 1- In Vi .

Cell
Compound Parameter Value Assay Type Line/Receptor
Source
] Competitive AR -
Darolutamide Ki 11 nM o Not Specified
Binding Assay
Darolutamide ICso0 26 nM In vitro assay AR-HEK293 cells
Keto- Competitive AR -
_ Ki 8 nM o Not Specified
darolutamide Binding Assay
Keto- _ -
ICso0 38 nM In vitro assay Not Specified

darolutamide

Data sourced from Wikipedia.[5]

Table 2: Pharmacokinetic Properties
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Parameter Value Conditions
Absolute Bioavailability ~30% Fasted
Bioavailability with Food Increased by 2.0 to 2.5-fold With food

Time to Peak Plasma

Concentration (Tmax)

~4 hours

Single 600 mg oral dose

Steady-State Cmax

4.79 mg/L

600 mg twice daily

Steady-State AUCo-12

52.82 hepg/mL

600 mg twice daily

Apparent Volume of
Distribution (Vd/F)

119L

Intravenous administration

Plasma Protein Binding

92% (Darolutamide), 99.8%

(Keto-darolutamide)

Mainly to albumin

Effective Half-Life (t1/2) ~20 hours In patients
) Primarily CYP3A4, UGT1A9, )
Metabolism Hepatic
UGT1Al1
. ~63.4% in urine, ~32.4% in o
Excretion Within 7 days

feces

Data sourced from FDA prescribing information and clinical pharmacology studies.[16][17]

Experimental Protocols
Radioligand Competition Binding Assay for Androgen

Receptor

This protocol outlines a representative method for determining the binding affinity of a test

compound like darolutamide to the androgen receptor.

Objective: To determine the binding affinity (ICso and/or Ki) of a test compound by measuring its

ability to compete with a known radiolabeled ligand for binding to the Androgen Receptor.[18]

Materials:[18]
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Androgen Receptor Source: Recombinant human Androgen Receptor or cell lysates from
AR-expressing cell lines (e.g., LNCaP).

Radioligand: A tritiated AR agonist, such as [3H]-Mibolerone, at a concentration near its
dissociation constant (Kd) for the AR.

Test Compound: Darolutamide, dissolved in a suitable solvent (e.g., DMSO) to create a
range of concentrations.

Assay Buffer: Tris-HCI buffer to maintain pH and protein stability.
Wash Buffer: Cold buffer to separate bound from unbound radioligand.
Scintillation Cocktail: For quantifying radioactivity.

Filtration Apparatus: To separate bound and free radioligand.
Scintillation Counter: To measure radioactivity.

Procedure:[18]

Preparation of Reagents: Prepare serial dilutions of darolutamide and the radioligand in the
assay buffer.[18]

Incubation: In a multi-well plate, incubate the Androgen Receptor source with the various
concentrations of darolutamide for a predetermined time at a specific temperature (e.g., 2-4
hours at 4°C) to allow for competitive binding.[18]

Addition of Radioligand: Add the radiolabeled ligand to the wells and continue the incubation
to allow the binding to reach equilibrium.[18]

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass
fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand, while the
unbound radioligand will pass through.[18]

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound
radioligand.
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o Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the
radioactivity using a scintillation counter.

» Data Analysis: Plot the percentage of radioligand binding against the concentration of
darolutamide. The ICso value is the concentration of darolutamide that inhibits 50% of the
specific binding of the radioligand. The Ki value can be calculated from the ICso using the
Cheng-Prusoff equation.

Cell Viability and Spheroid Formation Assays

These assays are crucial for assessing the in vitro efficacy of darolutamide on prostate cancer
cell lines.

Objective: To evaluate the effect of darolutamide on the viability and growth of androgen-
dependent prostate cancer cells.[19][20]

Cell Lines: Androgen-dependent prostate cancer cell lines such as LAPC-4 or VCaP.[19][20]
Procedure for Cell Viability (e.g., MTS Assay):

o Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with increasing concentrations of darolutamide (and a
vehicle control) for a specified period (e.g., 72 hours).

o MTS Reagent Addition: Add MTS reagent to each well and incubate according to the
manufacturer's instructions. The MTS reagent is bioreduced by viable cells into a colored
formazan product.

o Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm
using a plate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
percentage of viability against the concentration of darolutamide to determine the ICso for cell
growth inhibition.

Procedure for Spheroid Formation:[19][20]
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» Spheroid Culture: Culture prostate cancer cells in ultra-low attachment plates to promote the
formation of 3D spheroids.

e Compound Treatment: Once spheroids are formed, treat them with various concentrations of
darolutamide.

e Monitoring Spheroid Growth: Monitor and measure the size of the spheroids over time using
microscopy and image analysis software.

o Data Analysis: Compare the growth of darolutamide-treated spheroids to control spheroids to
assess the inhibitory effect on 3D cell growth.

Visualizations

Androgen Receptor Sighaling Pathway and
Darolutamide Inhibition
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Caption: Mechanism of action of darolutamide on the androgen receptor signaling pathway.

Experimental Workflow: AR Competitive Binding Assay
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Caption: Workflow for a typical androgen receptor competitive binding assay.
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Caption: Logical progression of the clinical development of darolutamide.

Conclusion

Darolutamide, a product of Orion Corporation's discovery efforts, has established itself as a
valuable therapeutic option in the management of prostate cancer. Its unique chemical
structure underpins a potent and multifaceted mechanism of action against the androgen
receptor. Supported by robust preclinical and clinical data, darolutamide offers a significant
improvement in metastasis-free survival for patients with nmCRPC, with a safety profile that
distinguishes it from other agents in its class.[21] This technical guide has provided a
comprehensive overview of darolutamide, from its origins to its clinical application, to serve as
a valuable resource for the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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